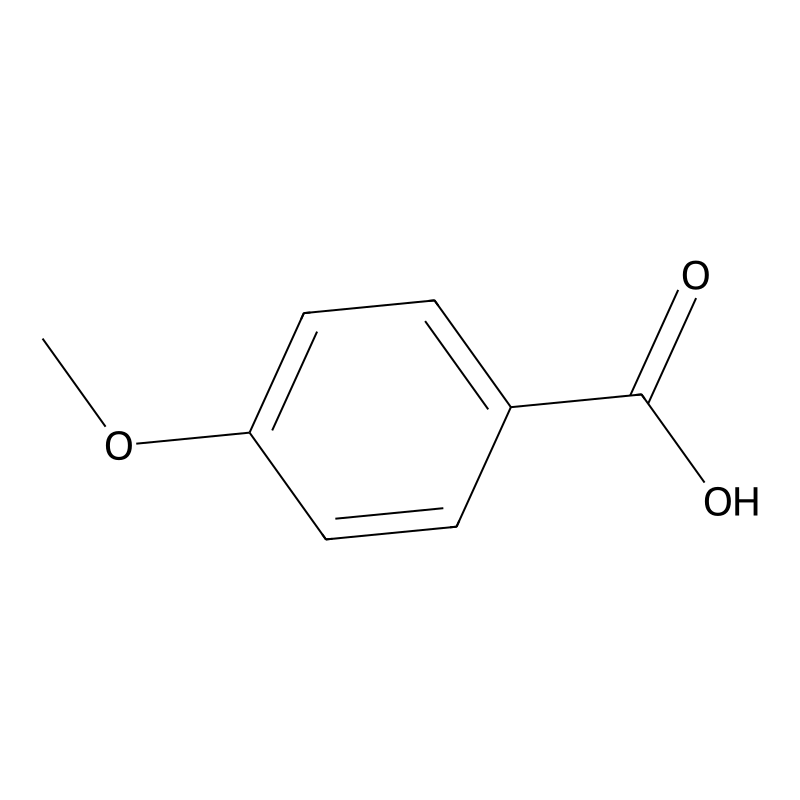

4-Methoxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

soluble in boiling water, organic solvents

freely soluble (in ethanol)

Synonyms

Canonical SMILES

Biological Activity:

- Antioxidant properties: Studies suggest 4-methoxybenzoic acid may possess antioxidant properties. For example, research on the roots of Hemidesmus indicus, a medicinal plant, identified 2-hydroxy-4-methoxybenzoic acid (a closely related compound) and found it exhibited antioxidant activity in diabetic rats [].

- Potential anti-cancer effects: Some studies have explored the potential anti-cancer effects of 4-methoxybenzoic acid derivatives. For instance, research on a curcumin derivative, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), demonstrated its ability to inhibit the growth of human and mouse prostate cancer cells [].

Chemical Synthesis:

- Intermediate in organic synthesis: 4-methoxybenzoic acid is often used as an intermediate in the synthesis of more complex organic compounds due to its reactive functional groups [].

Biochemical Studies:

- Electron transfer studies: 4-methoxybenzoic acid has been used in studies investigating electron transfer processes. For example, research employed self-assembled monolayers containing 4-methoxybenzoic acid on gold electrodes to study the oxidation and reduction of cytochrome c, a protein involved in cellular respiration [].

4-Methoxybenzoic acid, also known as p-Anisic acid or draconic acid, is an organic compound with the molecular formula C₈H₈O₃. It features a benzene ring substituted with a methoxy group (-OCH₃) at the para position relative to a carboxylic acid group (-COOH). This structural arrangement contributes to its unique chemical properties and reactivity. The compound appears as a white crystalline solid that is insoluble in cold water but highly soluble in organic solvents such as ethanol, ether, and ethyl acetate .

- Electrophilic Substitution: The methoxy group enhances the nucleophilicity of the benzene ring, making it susceptible to electrophilic substitution reactions such as nitration, halogenation, and sulfonation .

- Decarboxylation: Under specific conditions, 4-Methoxybenzoic acid can undergo decarboxylation to yield 4-methoxybenzene.

- Formation of Esters and Amides: It readily reacts with alcohols and amines to form esters and amides, which are important in organic synthesis .

4-Methoxybenzoic acid exhibits several biological activities. It has been shown to possess antiseptic properties and can act as a plant metabolite. Additionally, studies indicate that it can be demethylated by cytochrome P450 enzymes, leading to the formation of 4-hydroxybenzoic acid, which has further implications in pharmacological applications .

Several methods exist for synthesizing 4-Methoxybenzoic acid:

- Oxidation of p-Cresyl Methyl Ether: This method involves oxidizing p-cresyl methyl ether using appropriate oxidizing agents.

- Catalytic Oxidation: The compound can be synthesized by reacting p-methoxytoluene with oxygen in the presence of cobalt and manganese catalysts .

- Natural Sources: 4-Methoxybenzoic acid is found naturally in anise and can also be derived from other aromatic compounds such as anethole and anisaldehyde .

The applications of 4-Methoxybenzoic acid span various industries:

- Pharmaceuticals: It serves as an intermediate in the synthesis of analgesics like paracetamol and other pharmaceutical compounds .

- Material Science: The compound is utilized in producing high-performance polymers and resins through polycondensation reactions, enhancing material durability and chemical resistance .

- Food Industry: It is used as a preservative and flavoring agent due to its sweet flavor profile .

Research on interaction studies involving 4-Methoxybenzoic acid indicates its role in various biochemical pathways. For instance, its interaction with cytochrome P450 enzymes facilitates its metabolic conversion into hydroxylated derivatives, which may have different biological activities compared to the parent compound . Additionally, studies have explored its interactions with other organic compounds in synthetic pathways.

Several compounds share structural similarities with 4-Methoxybenzoic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzoic Acid | C₇H₆O₂ | Simple carboxylic acid without methoxy substitution |

| m-Anisic Acid | C₈H₈O₃ | Methoxy group at the meta position; different reactivity |

| o-Anisic Acid | C₈H₈O₃ | Methoxy group at the ortho position; distinct sterics |

| Salicylic Acid | C₇H₆O₃ | Contains a hydroxyl group; used in anti-inflammatory drugs |

The discovery of 4-methoxybenzoic acid, also known as p-anisic acid or draconic acid, traces back to early investigations into benzoic acid derivatives. Benzoic acid itself was first isolated in the 16th century through the dry distillation of gum benzoin by Nostradamus. However, the specific identification of its methoxy-substituted derivative emerged much later. In 1841, French chemist Auguste Cahours synthesized p-anisic acid by oxidizing anethole, a compound derived from anise oil, using nitric acid. This marked the first deliberate synthesis of the compound, distinguishing it from its ortho- and meta-isomers.

The compound’s systematic IUPAC name, 4-methoxybenzoic acid, reflects its structure: a benzoic acid backbone with a methoxy group (-OCH₃) at the para position (carbon 4). Alternative names include p-methoxybenzoic acid and draconic acid, the latter originating from its presence in Dracaena species.

| Synonym | Chemical Identifier |

|---|---|

| p-Anisic acid | CAS 100-09-4 |

| Draconic acid | PubChem CID 7478 |

| 4-Methoxybenzoic acid | Beilstein 0508910 |

Natural Occurrence and Biosynthetic Pathways

4-Methoxybenzoic acid occurs naturally in plants such as Pimpinella anisum (anise) and Vanilla planifolia, where it contributes to flavor and defense mechanisms. In vanilla, biosynthetic pathways involve the oxidation of p-methoxycinnamic acid via side-chain shortening enzymes. Studies on Vanilla cell cultures demonstrate that 4-methoxycinnamic acid undergoes glycosylation to form glucose esters, followed by demethylation to yield 4-hydroxybenzoic acid derivatives.

Microbial pathways also play a role. The bacterium Nocardia sp. DSM 1069 metabolizes 4-methoxybenzoic acid as a sole carbon source, employing cytochrome P450 enzymes like CYP199A4 to catalyze O-demethylation. This reaction produces 4-hydroxybenzoic acid and formaldehyde, highlighting the compound’s biodegradability.

Key Biosynthetic Steps in Plants:

- Cinnamic acid derivatization: Introduction of methoxy groups via O-methyltransferases.

- Side-chain oxidation: Conversion of cinnamic acids to benzoic acids via β-oxidation.

- Demethylation: Enzymatic removal of methoxy groups under specific physiological conditions.

Role in Organic Chemistry and Industrial Relevance

4-Methoxybenzoic acid serves as a versatile intermediate in synthetic chemistry. Its electron-rich aromatic ring and carboxylic acid group enable diverse reactions, including esterification, amidation, and electrophilic substitution. Industrially, it is a precursor to:

- Pharmaceuticals: Used in synthesizing antihypertensive agents and neuroprotective compounds.

- Cosmetics: Acts as a preservative due to antifungal properties, replacing parabens in formulations.

- Flavoring agents: Enhances aroma in food products, leveraging its sweet, anise-like odor.

Industrial Applications:

| Sector | Use Case | Reference |

|---|---|---|

| Pharmaceuticals | Intermediate for aniracetam and anticoagulants | |

| Cosmetics | Preservative in creams and lotions | |

| Agrochemicals | Synthesis of herbicides and fungicides |

Traditional synthetic methodologies for 4-methoxybenzoic acid production have been extensively studied and remain important for both academic understanding and industrial applications. These well-established routes provide reliable pathways to the target compound through proven chemical transformations.

Oxidation of para-Methoxytoluene

The oxidation of para-methoxytoluene (4-methylanisole) represents one of the most fundamental and widely employed synthetic routes to 4-methoxybenzoic acid. This transformation involves the selective oxidation of the methyl group to a carboxylic acid functionality while preserving the methoxy substituent [1] [2].

Dichromate-Based Oxidation Systems

The use of potassium dichromate in sulfuric acid medium has been extensively studied for this transformation. The reaction proceeds through a multi-step mechanism where dichromate ions act as the primary oxidizing species [1]. The process typically requires heating to 35-80°C and maintains good yields under controlled conditions. The dichromate system benefits from the formation of chromium(VI) species that efficiently abstract hydrogen atoms from the methyl group, initiating the oxidation sequence.

Manganese Dioxide Catalyzed Processes

Alternative oxidation systems employ manganese dioxide in combination with sulfuric acid, offering enhanced efficiency and improved reaction control [3] [2]. The manganese-based catalysts provide several advantages including better selectivity and reduced formation of over-oxidized products. Commercial production methods often incorporate manganese compounds to improve the overall process economics and reduce environmental impact compared to purely dichromate-based systems.

Mechanistic Considerations

The oxidation mechanism proceeds through sequential electron transfer steps, with the methyl group first being converted to a hydroxymethyl intermediate, followed by aldehyde formation, and finally oxidation to the carboxylic acid [4]. The presence of the electron-donating methoxy group in the para position influences the reaction kinetics by increasing the electron density of the aromatic ring, facilitating the initial hydrogen abstraction step.

Catalytic Oxidation of Anethole

The catalytic oxidation of trans-anethole provides an alternative traditional route that utilizes renewable feedstock materials. Anethole, naturally occurring in anise and fennel essential oils, represents a sustainable starting material for 4-methoxybenzoic acid synthesis [5] [6].

Permanganate-Mediated Oxidation

Potassium permanganate systems, often enhanced with phase transfer catalysts such as cetyltrimethylammonium bromide (CTAB), provide efficient oxidation of the anethole double bond followed by further oxidation to the carboxylic acid [5]. The process benefits from the ability to conduct reactions at room temperature while maintaining good selectivity. The presence of CTAB facilitates mass transfer between the aqueous permanganate phase and the organic anethole substrate.

Ferric Vanadate Catalysis

Advanced anethole oxidation employs ferric vanadate catalysts in combination with hydrogen peroxide, creating a homogeneous catalytic system [7]. This approach demonstrates high selectivity and operates under mild conditions. The vanadium oxodiperoxo species acts as the actual oxidant, following pseudo-first order kinetics. The reaction mechanism has been verified through free radical studies using diphenylpicrylhydrazyl (DPPH), confirming the radical nature of the transformation.

Process Advantages and Limitations

The anethole-based route offers the advantage of utilizing renewable resources and operating under relatively mild conditions. However, the multi-step nature of the process, requiring initial oxidation to anisaldehyde followed by further oxidation to the carboxylic acid, can impact overall process efficiency. The method was historically significant, with Auguste Cahours first synthesizing para-anisic acid through anethole oxidation with diluted nitric acid in 1841 [6].

Advanced Catalytic Approaches

Modern synthetic methodologies for 4-methoxybenzoic acid have evolved to incorporate sophisticated catalytic systems that offer improved efficiency, selectivity, and environmental compatibility. These advanced approaches represent significant technological improvements over traditional methods.

Cobalt-Manganese Catalyzed Oxidations

The development of cobalt-manganese mixed oxide catalysts represents a major advancement in the field of aromatic oxidation chemistry. These bimetallic systems demonstrate exceptional activity for the conversion of para-methoxytoluene to 4-methoxybenzoic acid under industrial conditions [8] [9].

Mixed Oxide Catalyst Composition and Structure

Cobalt-manganese catalysts typically consist of spinel-type mixed oxides where cobalt and manganese ions occupy both tetrahedral and octahedral sites within the crystal lattice [10] [11]. The optimal cobalt to manganese ratio significantly influences catalytic performance, with studies showing that compositions around Co:Mn = 5:1 provide the best balance of activity and selectivity [10]. The partially disordered spinel structure formed by manganese substitution in cobalt oxide creates additional oxygen vacancies that enhance catalytic activity.

Reaction Mechanism and Kinetics

The oxidation mechanism proceeds through the Mars-van Krevelen pathway at temperatures above 250°C, while the Langmuir-Hinshelwood mechanism dominates at lower temperatures (200-250°C) [10]. The process involves the abstraction of lattice oxygen by the organic substrate, followed by reoxidation of the catalyst surface by molecular oxygen. Surface-bound intermediates including phenolate and benzoate species have been identified through in situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) studies.

Industrial Application - The Amoco Process

The cobalt-manganese catalytic system has been successfully implemented in the industrial Amoco process for aromatic acid production [9]. Operating conditions typically involve temperatures of 150-225°C and oxygen pressures of 1.5-3 MPa in acetic acid solvent. The process achieves remarkable conversion rates of 97-98% with selectivity exceeding 97%, making it economically viable for large-scale production. The use of bromide promoters in combination with cobalt-manganese catalysts further enhances the reaction rate and selectivity.

Bromide-Mediated Catalytic Systems

Bromide-mediated catalytic oxidation represents a versatile approach for the synthesis of carboxylic acids from various organic substrates, including pathways relevant to 4-methoxybenzoic acid production [12].

Mechanism of Bromide Catalysis

The bromide-mediated oxidation operates through the in situ generation of bromine or hypobromite species that act as the actual oxidizing agents [12]. Alkali metal bromides such as potassium bromide serve as precatalysts, being oxidized by primary oxidants like Oxone (potassium peroxymonosulfate) or hydrogen peroxide to generate the active bromide species. The mechanism involves organic-molecule-free oxidation pathways that avoid the need for additional organic mediators.

Substrate Scope and Reaction Conditions

Bromide-catalyzed systems demonstrate broad substrate compatibility, efficiently oxidizing primary and secondary alcohols to the corresponding carbonyl compounds [12]. The mild reaction conditions, typically involving aqueous hydrogen peroxide at moderate temperatures, make this approach particularly attractive for substrates sensitive to harsh oxidizing conditions. The presence of Brønsted acids can assist the oxidation process, enhancing the efficiency of hydrogen peroxide activation.

Advantages of Bromide Catalysis

The bromide-mediated approach offers several significant advantages including high atom economy, minimal waste generation, and the ability to operate under environmentally benign conditions [12]. The catalytic nature of the bromide species means that only small quantities are required, reducing both cost and environmental impact. Additionally, the system can be designed to provide divergent synthesis pathways, allowing for the selective formation of either aldehydes or carboxylic acids depending on the specific reaction conditions employed.

Green Chemistry Innovations

Contemporary synthetic chemistry increasingly emphasizes environmentally sustainable methodologies that minimize waste generation, reduce energy consumption, and eliminate hazardous reagents. In the context of 4-methoxybenzoic acid synthesis, several innovative green chemistry approaches have emerged.

Solvent-Free and Microwave-Assisted Synthesis

The development of solvent-free synthetic methodologies combined with microwave heating represents a significant advancement in green chemistry applications for organic synthesis [14].

Microwave-Enhanced Oxidation of Anisaldehyde

Recent studies have demonstrated the efficient conversion of para-anisaldehyde to 4-methoxybenzoic acid using organic clay catalysts under microwave irradiation [14]. The process employs naturally occurring red, white, and black organic clays as mild acid catalysts, eliminating the need for hazardous chemical oxidants. Reaction conditions involve microwave heating at 250 watts for 20-22 minutes, achieving yields of 88-92% depending on the specific clay catalyst employed.

Clay Catalyst Mechanism

Organic clays function as both Brønsted and Lewis acid catalysts due to their unique structural properties [14]. The Lewis acidity arises from aluminum and iron cations located at crystal edges, while Brønsted acidity results from the dissociation of intercalated water molecules coordinated to metal cations. The high surface area and microporous structure of clay materials contribute to their catalytic efficiency by providing multiple active sites for substrate activation.

Advantages of Solvent-Free Microwave Synthesis

The solvent-free microwave approach offers numerous environmental and practical advantages . The elimination of organic solvents reduces waste generation and environmental impact while simplifying product isolation procedures. Microwave heating provides rapid and uniform energy transfer, significantly reducing reaction times compared to conventional heating methods. The process demonstrates excellent reproducibility and can be easily scaled for larger production requirements.

Related Microwave Applications

The versatility of microwave-assisted solvent-free synthesis extends beyond simple oxidation reactions [15] [16]. Applications include hydrolysis reactions using potassium carbonate in ethanol, esterification processes, and various coupling reactions. The methodology has been successfully applied to the synthesis of numerous organic compounds, demonstrating its broad applicability in green synthetic chemistry.

Biocatalytic Demethylation Pathways

Enzymatic approaches to 4-methoxybenzoic acid synthesis represent the pinnacle of green chemistry innovation, offering unparalleled selectivity and operating under mild, environmentally benign conditions [17] [18].

Cytochrome P450 Enzymes

The cytochrome P450 enzyme CYP199A4 from Rhodopseudomonas palustris strain HaA2 demonstrates exceptional efficiency for the demethylation of 4-methoxybenzoic acid derivatives [17] [18]. The enzyme catalyzes the oxidative removal of methoxy groups through hemiacetal formation followed by formaldehyde elimination. This biocatalytic approach operates at ambient temperature in aqueous medium, requiring only NADPH as a cofactor for electron transfer.

Substrate Specificity and Mechanism

CYP199A4 exhibits strong preference for demethylation of methoxy groups located para to the carboxyl functionality [17]. The enzyme active site positions substrates with the para-methoxy group ideally oriented for hydroxylation, leading to highly selective transformations. Dimethoxybenzoic acids containing a para-methoxy substituent are exclusively demethylated at the para position, demonstrating the remarkable regioselectivity of this biocatalytic system.

Process Advantages and Applications

Biocatalytic demethylation offers quantitative yields (>95%) with minimal side product formation [17]. The aqueous reaction medium and mild operating conditions eliminate the need for organic solvents and harsh reaction conditions. The high specificity of enzymatic catalysis reduces purification requirements and waste generation. Recent developments in enzyme engineering have expanded the substrate scope and improved the stability of cytochrome P450 enzymes for synthetic applications.

Alternative Biocatalytic Systems

Other enzymatic approaches include the use of methyltransferases for oxygen-free demethylation reactions [19]. These systems employ cobalamin-dependent enzymes that transfer methyl groups to acceptor molecules, providing an alternative mechanism for methoxy group removal. The methyltransferase approach operates under strictly anaerobic conditions and demonstrates excellent regioselectivity for various dimethoxy substrates.

Future Prospects in Biocatalysis

Physical Description

Solid

white crystals with practically no odou

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

1.96 (LogP)

1.96

Appearance

Melting Point

UNII

Related CAS

536-45-8 (sodium)

73424-02-9 (copper+2)

536-45-8 (sodium anisate salt/solvate)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 52 of 221 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 169 of 221 companies with hazard statement code(s):;

H302 (90.53%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.27%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (55.03%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

100-09-4

Wikipedia

P-Toluenesulfonic_acid

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Masking

General Manufacturing Information

Dates

Temperature-induced first-order displacive phase transition of isonicotinamide-4-methoxybenzoic acid co-crystal

Tze Shyang Chia, Ching Kheng QuahPMID: 28362293 DOI: 10.1107/S2052520616019405

Abstract

Isonicotinamide-4-methoxybenzoic acid co-crystal (1), CH

N

O·C

H

O

, is formed through slow evaporation from methanol solution and it undergoes a first-order isosymmetry (monoclinic I2/a ↔ monoclinic I2/a) structural phase transition at T

= 142.5 (5) K, which has been confirmed by an abrupt jump of crystallographic interaxial angle β from variable-temperature single-crystal XRD and small heat hysteresis (6.25 K) in differential scanning calorimetry measurement. The three-dimensional X-ray crystal structures of (1) at the low-temperature phase (LTP) (100, 140 and 142 K) and the high-temperature phase (HTP) (143, 150, 200, 250 and 300 K) were solved and refined as a simple non-disordered model with final R[F

> 2σ(F

)] ≃ 0.05. The asymmetric unit of (1) consists of crystallographically independent 4-methoxybenzoic acid (A) and isonicotinamide (B) molecules in both enantiotropic phases. Molecule A adopts a `near-hydroxyl' conformation in which the hydroxyl and methoxy groups are positioned on the same side. Both `near-hydroxyl' and `near-carbonyl' molecular conformations possess minimum conformational energies with an energy difference of < 0.15 kJ mol

from a potential energy surface scan. In the crystal, molecules are joined into linear ABBA arrays by intermolecular N-H...O and O-H...N hydrogen bonds which were preserved in both phases. However, these ABBA arrays are displaced from planarity upon LTP-to-HTP transition and the changes in inter-array interactions are observed in two-dimensional fingerprint plots of their Hirshfeld surfaces. The PIXEL energies of each molecular pair in both phases were calculated to investigate the difference in intermolecular interaction energies before and after the displacement of ABBA arrays from planarity, which directly leads to the single-crystal-to-single-crystal phase transition of (1).

RIFM fragrance ingredient safety assessment, 4-methoxybenzoic acid, CAS Registry Number 100-09-4

A M Api, F Belmonte, D Belsito, S Biserta, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M A Cancellieri, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, A Lapczynski, M Lavelle, D C Liebler, M Na, D O'Brien, A Patel, T M Penning, G Ritacco, F Rodriguez-Ropero, J Romine, N Sadekar, D Salvito, T W Schultz, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S TsangPMID: 31362087 DOI: 10.1016/j.fct.2019.110704